Cas no 1805280-07-2 (2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)

2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde is a versatile heterocyclic building block with significant utility in pharmaceutical and agrochemical synthesis. The compound features a reactive aldehyde group, an aminomethyl substituent, and a difluoromethyl group, enabling diverse functionalization opportunities. Its pyridine core enhances stability and bioavailability, while the difluoromethyl moiety can influence electronic and steric properties, making it valuable in medicinal chemistry for optimizing drug candidates. The aminomethyl group further allows for derivatization via amide or imine formation. This multifunctional structure is particularly useful in the development of bioactive molecules, offering synthetic flexibility for constructing complex scaffolds with tailored properties.
2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde structure
1805280-07-2 structure
Product name:2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde
CAS No:1805280-07-2
MF:C8H8F2N2O
Molecular Weight:186.158728599548
CID:4849509

2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde
    • インチ: 1S/C8H8F2N2O/c9-8(10)7-5(4-13)1-2-12-6(7)3-11/h1-2,4,8H,3,11H2
    • InChIKey: ZZGIHQXMWOLQRF-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=O)C=CN=C1CN)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 178
  • XLogP3: -0.2
  • トポロジー分子極性表面積: 56

2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029074350-500mg
2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde
1805280-07-2 97%
500mg
$790.55 2022-04-01
Alichem
A029074350-1g
2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde
1805280-07-2 97%
1g
$1,549.60 2022-04-01
Alichem
A029074350-250mg
2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde
1805280-07-2 97%
250mg
$470.40 2022-04-01

2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde 関連文献

2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehydeに関する追加情報

Comprehensive Overview of 2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805280-07-2)

2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805280-07-2) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine core and functional groups such as aminomethyl and difluoromethyl, serves as a versatile intermediate in the synthesis of bioactive molecules. Its structural features make it particularly valuable in drug discovery, where researchers seek to develop novel therapeutics targeting diseases like cancer, inflammation, and infectious diseases.

The growing interest in 2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde is driven by its potential applications in medicinal chemistry and material science. Recent studies highlight its role in the design of small-molecule inhibitors, which are crucial for modulating protein-protein interactions. Additionally, its difluoromethyl group enhances metabolic stability, a key consideration in the development of orally bioavailable drugs. This aligns with current trends in the pharmaceutical industry, where researchers prioritize compounds with improved pharmacokinetic properties.

From an agrochemical perspective, 2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde is explored for its potential in creating next-generation pesticides. The difluoromethyl moiety is known to confer resistance to enzymatic degradation, making it an attractive feature for crop protection agents. As sustainability becomes a focal point in agriculture, this compound’s ability to reduce application frequency while maintaining efficacy positions it as a promising candidate for green chemistry initiatives.

The synthesis of 2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde involves multi-step organic reactions, often starting from commercially available pyridine derivatives. Key steps include functional group interconversion and selective fluorination, which require precise control to achieve high yields and purity. Advances in catalytic methods and flow chemistry have streamlined its production, addressing challenges such as scalability and cost-efficiency. These innovations are critical for meeting the demands of industrial applications.

In the context of drug discovery, 2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde is often utilized as a building block for heterocyclic compounds. Its aldehyde functionality allows for facile derivatization, enabling the construction of diverse molecular libraries. This is particularly relevant in high-throughput screening campaigns, where rapid access to structurally varied compounds accelerates hit identification. The compound’s compatibility with click chemistry further enhances its utility in fragment-based drug design.

Another area of interest is the compound’s potential in bioconjugation strategies. The aminomethyl group can be leveraged to attach targeting moieties, such as antibodies or peptides, for drug delivery applications. This aligns with the rising demand for precision medicine, where tailored therapies minimize off-target effects. Researchers are also investigating its use in proteolysis-targeting chimeras (PROTACs), a cutting-edge technology for degrading disease-causing proteins.

From a regulatory standpoint, 2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde is not classified as a hazardous substance under major chemical inventories, making it accessible for research and development. However, proper handling protocols are recommended to ensure safety, particularly when working with its aldehyde functionality. This underscores the importance of laboratory best practices in synthetic chemistry.

In summary, 2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805280-07-2) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural attributes and synthetic versatility make it a valuable asset for researchers exploring innovative solutions to global challenges. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in advancing sustainable chemistry and therapeutic development.

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